molecular formula C25H23ClN4O3S B11970267 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11970267
M. Wt: 495.0 g/mol
InChI Key: XDAOAAWNELWICR-MZJWZYIUSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative.

    Thioether Formation: The benzimidazole core is then reacted with a chlorobenzyl halide to introduce the thioether linkage.

    Hydrazide Formation: The resulting intermediate is further reacted with hydrazine to form the acetohydrazide.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with an ethoxy-hydroxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the thioether linkage.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary amine derivative of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Pharmacology: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

    Materials Science: Its unique structure may be useful in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological macromolecules, potentially inhibiting their function. The thioether and Schiff base linkages may also play a role in its activity by facilitating binding to the target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and hydroxy groups in the phenyl ring may enhance its solubility and binding affinity compared to similar compounds.

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-2-33-22-13-7-9-17(24(22)32)14-27-29-23(31)16-34-25-28-20-11-5-6-12-21(20)30(25)15-18-8-3-4-10-19(18)26/h3-14,32H,2,15-16H2,1H3,(H,29,31)/b27-14+

InChI Key

XDAOAAWNELWICR-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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